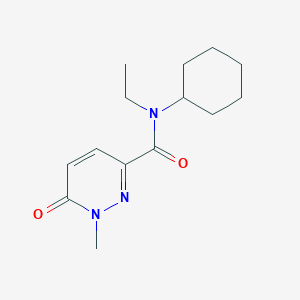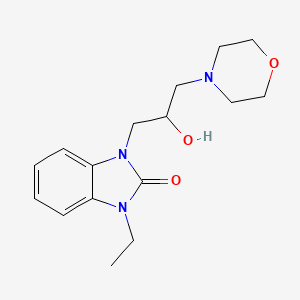![molecular formula C11H17NO3S B7510541 N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)
N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide, commonly known as MMSE or NS6740, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective modulator of the GABA-A receptor, which plays a crucial role in regulating the excitability of neurons in the brain. In
科学研究应用
MMSE has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, anticonvulsant, and hypnotic effects in animal models. MMSE has also been investigated for its potential as a treatment for alcohol withdrawal syndrome, epilepsy, and anxiety disorders.
作用机制
MMSE selectively modulates the GABA-A receptor, which is a ligand-gated ion channel that is widely distributed in the brain. GABA-A receptors are responsible for mediating the inhibitory effects of the neurotransmitter GABA on neuronal activity. MMSE enhances the activity of GABA-A receptors by binding to a specific site on the receptor complex, which increases the frequency of chloride ion channel opening and hyperpolarizes the neuron.
Biochemical and physiological effects:
MMSE has been shown to have a range of biochemical and physiological effects in animal models. It increases the levels of GABA in the brain, which leads to a reduction in neuronal excitability and anxiolytic effects. MMSE also modulates the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
MMSE has several advantages for use in lab experiments. It is highly selective for the GABA-A receptor and has a low affinity for other receptor types, which reduces the risk of off-target effects. MMSE is also stable and has a long half-life, which makes it suitable for use in in vivo experiments. However, MMSE has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on MMSE. One area of interest is the development of new analogs of MMSE that have improved pharmacological properties, such as increased solubility and selectivity. Another direction is the investigation of the potential therapeutic applications of MMSE in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, the mechanisms underlying the biochemical and physiological effects of MMSE need further exploration to fully understand its therapeutic potential.
Conclusion:
In conclusion, MMSE is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective modulation of the GABA-A receptor makes it a valuable tool for investigating the role of this receptor in neuronal function and behavior. The synthesis of MMSE is a complex process that requires specialized equipment and careful handling of hazardous chemicals. Future research on MMSE will likely focus on the development of new analogs, the investigation of its therapeutic potential in other disorders, and the exploration of its biochemical and physiological effects.
合成方法
The synthesis of MMSE involves the reaction of N-methylmethanesulfonamide with 2-methoxyphenylethylamine in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure MMSE. The synthesis of MMSE is a complex process that requires careful handling of hazardous chemicals and specialized equipment.
属性
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9(12(2)16(4,13)14)10-7-5-6-8-11(10)15-3/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNIYBPMXFEIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)




![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)


![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)



